molecular formula C10H19ClN2O B14465896 N-methyl-N-prop-2-enylprop-2-en-1-amine;prop-2-enamide;hydrochloride CAS No. 68240-11-9

N-methyl-N-prop-2-enylprop-2-en-1-amine;prop-2-enamide;hydrochloride

Cat. No.: B14465896
CAS No.: 68240-11-9
M. Wt: 218.72 g/mol
InChI Key: RXXVPOFDVZHBNV-UHFFFAOYSA-N
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Description

N-methyl-N-prop-2-enylprop-2-en-1-amine;prop-2-enamide;hydrochloride is a compound that belongs to the class of organic compounds known as amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound is a secondary amine, meaning it has two alkyl groups attached to the nitrogen atom. The hydrochloride form indicates that it is a salt formed by the reaction of the amine with hydrochloric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-prop-2-enylprop-2-en-1-amine;prop-2-enamide;hydrochloride typically involves the reaction of N-methylprop-2-en-1-amine with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through various techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-prop-2-enylprop-2-en-1-amine;prop-2-enamide;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines with lower oxidation states.

    Substitution: The compound can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce primary or tertiary amines.

Scientific Research Applications

N-methyl-N-prop-2-enylprop-2-en-1-amine;prop-2-enamide;hydrochloride has various applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-N-prop-2-enylprop-2-en-1-amine;prop-2-enamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(prop-2-yn-1-yl)aniline
  • N,N-dimethylethanamine
  • N-ethylethanamine

Uniqueness

N-methyl-N-prop-2-enylprop-2-en-1-amine;prop-2-enamide;hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

68240-11-9

Molecular Formula

C10H19ClN2O

Molecular Weight

218.72 g/mol

IUPAC Name

N-methyl-N-prop-2-enylprop-2-en-1-amine;prop-2-enamide;hydrochloride

InChI

InChI=1S/C7H13N.C3H5NO.ClH/c1-4-6-8(3)7-5-2;1-2-3(4)5;/h4-5H,1-2,6-7H2,3H3;2H,1H2,(H2,4,5);1H

InChI Key

RXXVPOFDVZHBNV-UHFFFAOYSA-N

Canonical SMILES

CN(CC=C)CC=C.C=CC(=O)N.Cl

Related CAS

68240-11-9

Origin of Product

United States

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